![molecular formula C16H20N4O3S3 B2855671 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 690246-62-9](/img/structure/B2855671.png)
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
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Description
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C16H20N4O3S3 and its molecular weight is 412.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
The 1,3,4-thiadiazole moiety is known for its potential anticancer properties. Compounds with this structure can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . This compound could be investigated for its cytotoxic effects against various cancer cell lines, with the aim of developing new chemotherapeutic agents.
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole exhibit antimicrobial properties. The compound could be part of studies to explore its efficacy against bacterial strains, contributing to the development of new antibiotics .
Antifungal Applications
Similar to its antimicrobial potential, this compound may also possess antifungal activities. Research could focus on its use as a treatment for fungal infections, possibly leading to new antifungal medications .
Anti-inflammatory and Analgesic Effects
The compound’s structural similarity to known anti-inflammatory and analgesic agents suggests it could be used in pain management and inflammation control. Studies could assess its effectiveness and safety profile in these areas .
Antipsychotic and Antidepressant Potential
Given the compound’s structural characteristics, it may exhibit antipsychotic and antidepressant activities. Research could be directed towards its use in psychiatric disorders, potentially offering new options for treatment .
Anticonvulsant Properties
The 1,3,4-thiadiazole derivatives have shown anticonvulsant effects. This compound could be valuable in epilepsy research, aiming to discover novel antiepileptic drugs .
Anti-leishmanial Activity
Compounds with a 1,3,4-thiadiazole structure have been studied for their anti-leishmanial properties. This compound could be explored for its potential use in treating leishmaniasis, a parasitic disease .
Bioisostere for Pyrimidine
Due to the thiadiazole ring acting as a bioisostere for pyrimidine, which is a component of nucleic acids, this compound could be used in genetic studies to understand DNA replication and transcription processes .
properties
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-11-6-7-12(14(21)17-15-18-19-16(24-2)25-15)10-13(11)26(22,23)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVGKHOAXOUMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
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